N-(1-(thiophen-2-yl)cyclopentyl)cyclobutanecarboxamide
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Overview
Description
N-(1-(thiophen-2-yl)cyclopentyl)cyclobutanecarboxamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications. This compound features a thiophene ring, which is a five-membered ring containing one sulfur atom, attached to a cyclopentyl group and a cyclobutanecarboxamide moiety. The unique structure of this compound makes it a subject of interest in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(thiophen-2-yl)cyclopentyl)cyclobutanecarboxamide typically involves the formation of the thiophene ring followed by its attachment to the cyclopentyl and cyclobutanecarboxamide groups. One common method for synthesizing thiophene derivatives is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes the use of advanced techniques such as microwave irradiation to accelerate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(1-(thiophen-2-yl)cyclopentyl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups to the thiophene ring .
Scientific Research Applications
N-(1-(thiophen-2-yl)cyclopentyl)cyclobutanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s potential biological activity makes it a candidate for studying various biological processes and pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique properties make it useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of N-(1-(thiophen-2-yl)cyclopentyl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as suprofen and articaine, which also contain thiophene rings, exhibit various pharmacological properties.
Cyclopentyl and Cyclobutanecarboxamide Derivatives: These compounds share structural similarities and may exhibit similar biological activities.
Uniqueness
N-(1-(thiophen-2-yl)cyclopentyl)cyclobutanecarboxamide is unique due to its specific combination of a thiophene ring with cyclopentyl and cyclobutanecarboxamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(1-thiophen-2-ylcyclopentyl)cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NOS/c16-13(11-5-3-6-11)15-14(8-1-2-9-14)12-7-4-10-17-12/h4,7,10-11H,1-3,5-6,8-9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVMQXJJOPHEOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)NC(=O)C3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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